Isoprekinamycin vs. Prekinamycin: Structural Isomerism Confirmed by Total Synthesis and X-Ray Crystallography
Isoprekinamycin (diazobenzo[*a*]fluorene, 6-5-6-6 ring system) is a constitutional isomer of prekinamycin (diazobenzo[*b*]fluorene, 6-6-5-6 ring system). The structural assignment was unambiguously resolved when synthetic prekinamycin (structure 3) failed to match natural CpdA; instead, natural CpdA was identified as the isomeric diazobenzo[*a*]fluorene and renamed isoprekinamycin [1]. The first total synthesis of IPK was accomplished in 14 steps with 6% overall yield, and the synthetic material was identical to natural IPK by spectroscopic comparison [2]. X-ray crystallography of synthetic IPK confirmed the benzo[*a*]fluorene connectivity and revealed an intramolecular H-bond network involving the C11 hydroxyl and the diazo group that enhances diazonium ion character [2].
| Evidence Dimension | Skeletal connectivity (ring fusion topology) |
|---|---|
| Target Compound Data | Diazobenzo[a]fluorene; fused 6-5-6-6 carbon skeleton; ortho-quinonediazide moiety |
| Comparator Or Baseline | Prekinamycin (diazobenzo[b]fluorene; fused 6-6-5-6 carbon skeleton; para-quinone diazo moiety) |
| Quantified Difference | Isomeric rearrangement shifts the diazo group from a para-quinone context (prekinamycin) to an ortho-quinonediazide context (IPK); this alters the electrophilicity of the diazo carbon and the intramolecular H-bonding network |
| Conditions | Structural determination by total synthesis, NMR spectroscopy, and single-crystal X-ray crystallography |
Why This Matters
The distinct ring fusion topology of IPK is not a trivial isomerism—it directly governs diazo electrophilicity and DNA-damage chemistry, making IPK an essential, non-substitutable compound for any laboratory studying diazofluorene mechanism of action.
- [1] Proteau, P. J.; Li, Y.; Chen, J.; et al. J. Am. Chem. Soc. 2000, 122, 8325–8326. View Source
- [2] Liu, W.; Buck, M.; Chen, N.; Shang, M.; Taylor, N. J.; Asoud, J.; Wu, X.; Hasinoff, B. B.; Dmitrienko, G. I. Org. Lett. 2007, 9, 2915–2918. View Source
